2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Overview
Description
[6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, a pyrano[2,3-c]pyrazole ring system, and various functional groups such as amino, cyano, and methoxy groups. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid typically involves multi-component reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures (around 80°C) using a catalyst such as disulfonic acid imidazolium chloroaluminate . This method is efficient and environmentally friendly, producing the target compound in good yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Catalysts and reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . The presence of the indole moiety is particularly significant, as it is a common scaffold in many biologically active molecules.
Medicine
In medicine, the compound and its derivatives are being investigated for their therapeutic potential. The diverse biological activities of indole derivatives make them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid involves interactions with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
The uniqueness of [6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of the indole and pyrano[2,3-c]pyrazole rings, along with the functional groups, makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
2-[6-amino-5-cyano-3-(4-methoxyphenyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O5/c1-32-13-8-6-12(7-9-13)19-18-21(27-26-19)33-20(25)15(10-24)23(18)14-4-2-3-5-16(14)28(22(23)31)11-17(29)30/h2-9H,11,25H2,1H3,(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWNJNOIYATQBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)O)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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